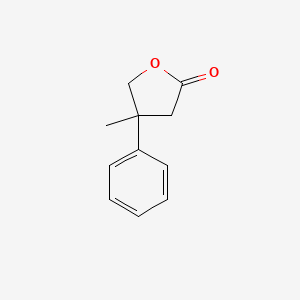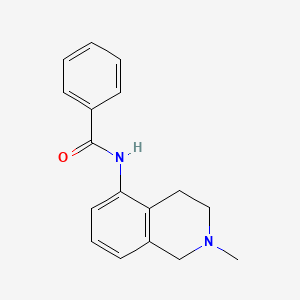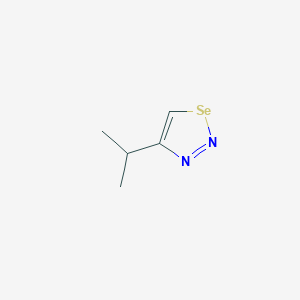
1,2,3-Selenadiazole, 4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Selenadiazole, 4-(1-methylethyl)- is an organoselenium compound that belongs to the class of selenadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one selenium atom. The presence of selenium imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Selenadiazole derivatives can be synthesized through various methods. One common approach involves the reaction of semicarbazones with selenium dioxide under oxidative conditions . Another method includes the use of molecular iodine in a one-pot reaction involving arylaldehydes, hydrazine, and elemental selenium . These methods are operationally simple and provide the desired products in moderate to excellent yields.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Selenadiazole, 4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like selenium dioxide.
Reduction: Reaction with reducing agents to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, molecular iodine.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of selenoxides.
Reduction: Formation of selenides.
Substitution: Formation of substituted selenadiazoles.
Applications De Recherche Scientifique
1,2,3-Selenadiazole, 4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organoselenium compounds.
Biology: Exhibits antimicrobial properties and is used in the study of biological systems.
Industry: Used in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Selenadiazole, 4-(1-methylethyl)- involves its interaction with biological molecules. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound useful in antimicrobial and anticancer research .
Comparaison Avec Des Composés Similaires
1,2,3-Thiadiazole: Contains sulfur instead of selenium.
1,3,4-Selenadiazole: Different arrangement of nitrogen and selenium atoms.
1,2,4-Selenadiazole: Different ring structure with selenium in a different position.
Uniqueness: 1,2,3-Selenadiazole, 4-(1-methylethyl)- is unique due to its specific arrangement of nitrogen and selenium atoms, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
40482-58-4 |
|---|---|
Formule moléculaire |
C5H8N2Se |
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
4-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-8-7-6-5/h3-4H,1-2H3 |
Clé InChI |
QZFLSMQVWDTNJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C[Se]N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)


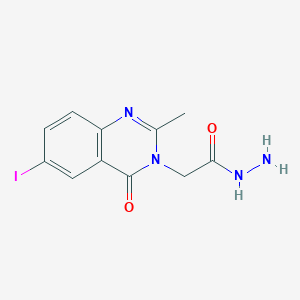
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
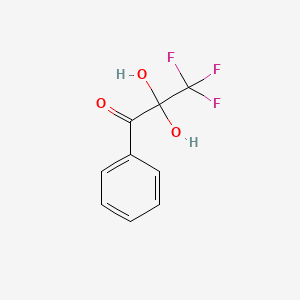
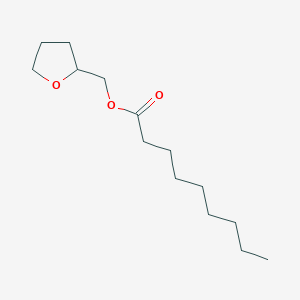
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
